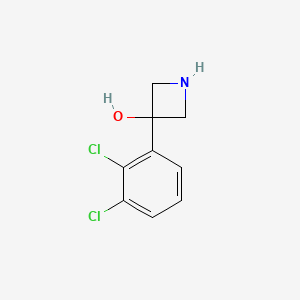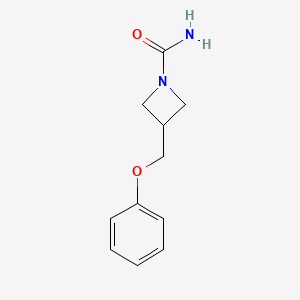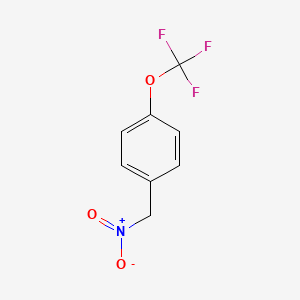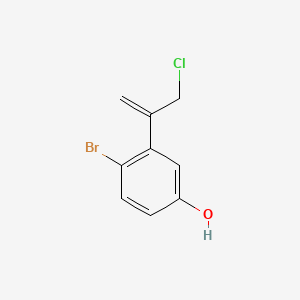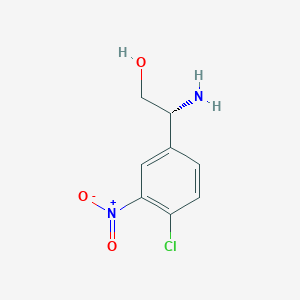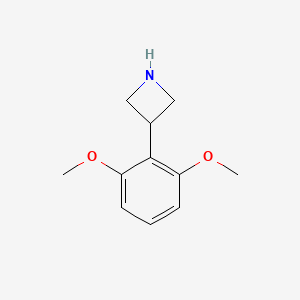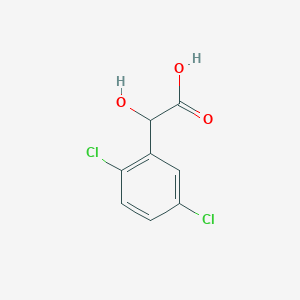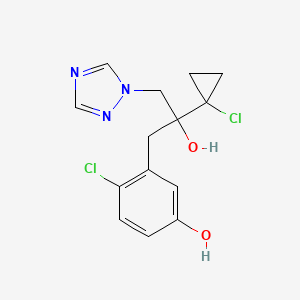
(2E)-2-methylpenta-2,4-dienoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-methylpenta-2,4-dienoic acid is an organic compound with a conjugated diene structure It is characterized by the presence of a carboxylic acid group and two double bonds in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with acrolein, followed by oxidation to form the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate for the oxidation step.
Industrial Production Methods
On an industrial scale, (2E)-2-methylpenta-2,4-dienoic acid can be produced through catalytic processes that involve the use of metal catalysts to enhance the reaction efficiency. These methods often employ continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-methylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2E)-2-methylpenta-2,4-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-methylpenta-2,4-dienoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-methylbut-2-enoic acid: Similar structure but with one less double bond.
(2E)-2-methylhex-2,4-dienoic acid: Similar structure but with an additional carbon in the chain.
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(2E)-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h3-4H,1H2,2H3,(H,7,8)/b5-4+ |
InChI Key |
PZWQOGNTADJZGH-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\C=C)/C(=O)O |
Canonical SMILES |
CC(=CC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


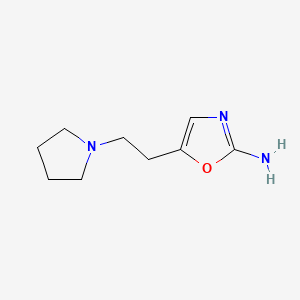
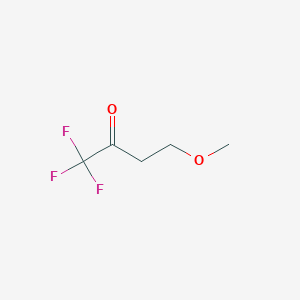
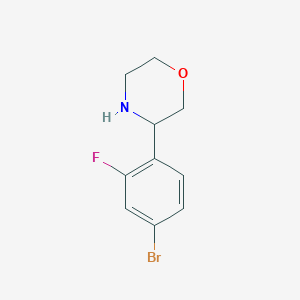
![3-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B15320172.png)
